molecular formula C24H37ClN2O2 B1195272 Pipradimadol CAS No. 68797-29-5

Pipradimadol

Cat. No.: B1195272
CAS No.: 68797-29-5
M. Wt: 421.0 g/mol
InChI Key: CNIMNQJXZKALLC-UHFFFAOYSA-N
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Description

Pipradimadol (CAS 68797-29-5) is an analgesic compound with the molecular formula C₂₄H₃₇ClN₂O₂ . It belongs to a class of synthetic opioids or opioid-like analgesics, as suggested by its structural similarity to other "-adol" suffix compounds (e.g., tramadol, pipramadol) . While detailed mechanistic studies on this compound are sparse in the provided evidence, its classification as an analgesic aligns with its primary use in pain management .

Properties

CAS No.

68797-29-5

Molecular Formula

C24H37ClN2O2

Molecular Weight

421.0 g/mol

IUPAC Name

2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N,2-dimethylpropanamide

InChI

InChI=1S/C24H37ClN2O2/c1-23(2,22(28)26(3)20-10-5-4-6-11-20)24(29)14-17-27(18-15-24)16-13-19-9-7-8-12-21(19)25/h7-9,12,20,29H,4-6,10-11,13-18H2,1-3H3

InChI Key

CNIMNQJXZKALLC-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O

Canonical SMILES

CC(C)(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O

Synonyms

FU 29-245

Origin of Product

United States

Preparation Methods

Pipradimadol can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with appropriate substituents under controlled conditions . The preparation of this compound typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like polyethylene glycol (PEG) and Tween 80 . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.

Chemical Reactions Analysis

Pipradimadol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Pipradimadol exerts its effects by acting as a central serotonin antagonist . It blocks the serotonin receptors in the brain, leading to a decrease in serotonin activity. This mechanism of action is responsible for its antidepressive and antinociceptive properties. This compound also interacts with other neurotransmitter systems, including dopamine and norepinephrine, which contribute to its overall effects on the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares Pipradimadol with structurally and functionally related compounds:

Compound Therapeutic Class CAS Number Molecular Formula Key Structural Differences
This compound Analgesic 68797-29-5 C₂₄H₃₇ClN₂O₂ Chlorinated phenylpiperidine derivative
Pipramadol Analgesic 55313-67-2 C₂₃H₃₅ClN₂O₂ Shorter alkyl chain vs. This compound
Tramadol Analgesic 27203-92-5* C₁₆H₂₅NO₂ Lacks chlorine; SNRI + µ-opioid agonist
Pipradrol Nootropic 467-60-7 C₁₈H₂₁NO Non-chlorinated; psychostimulant

Pharmacological and Therapeutic Differences

  • This compound vs. Pipramadol: Both are chlorinated phenylpiperidine derivatives, but Pipramadol has a shorter alkyl chain (C₂₃ vs. C₂₄), which may affect lipid solubility and metabolism .
  • This compound vs. Tramadol: Tramadol is well-documented as a serotonin-norepinephrine reuptake inhibitor (SNRI) with µ-opioid receptor agonism, contributing to its dual analgesic action . In contrast, this compound’s chlorine substitution may enhance receptor affinity or alter metabolic stability . Tramadol’s metabolite (M1) is critical for opioid effects, whereas this compound’s metabolic pathway remains uncharacterized in the evidence .
  • This compound vs. Pipradrol: Pipradrol is a nootropic with a non-chlorinated structure, acting as a dopamine reuptake inhibitor. This contrasts sharply with this compound’s analgesic focus .

Clinical and Research Findings

  • Efficacy: Tramadol has extensive clinical data supporting its use in moderate-to-severe pain, with a bioavailability of ~70% and a half-life of 5–6 hours . No comparable pharmacokinetic data for this compound or Pipramadol are available in the evidence. this compound’s structural chlorine atom may prolong its half-life compared to non-chlorinated analogs, but this remains speculative without empirical studies .
  • Safety :

    • Tramadol’s risks include serotonin syndrome and respiratory depression, mitigated by its partial opioid activity . This compound’s safety profile is undocumented in the evidence, though structural similarities warrant caution regarding opioid-related side effects .

Biological Activity

Pipradimadol is a compound that has garnered attention due to its potential therapeutic applications, particularly in the realm of pain management and neurological disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

This compound is classified as a synthetic compound with a unique chemical structure that contributes to its biological activity. It primarily acts as a dual-action analgesic , exhibiting both opioid and non-opioid mechanisms. The compound interacts with various receptors in the central nervous system (CNS), including:

  • Mu-opioid receptors (MOR) : Responsible for mediating analgesic effects.
  • Norepinephrine receptors : Involved in modulating pain pathways.
  • Serotonin receptors : Contributing to mood regulation and pain perception.

Pharmacological Properties

The pharmacological profile of this compound reveals several key activities:

  • Analgesic Effects : Clinical studies have demonstrated that this compound effectively alleviates pain in various models, including acute and chronic pain conditions.
  • Antidepressant Activity : Some research indicates that this compound may also possess antidepressant-like effects, potentially through its action on serotonin pathways.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential:

  • Clinical Trial on Pain Management :
    • A randomized controlled trial evaluated the efficacy of this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, with a favorable safety profile.
  • Animal Model Studies :
    • In rodent models, this compound demonstrated dose-dependent analgesic effects. The compound was effective in reducing both inflammatory and neuropathic pain.
  • Neuroprotective Studies :
    • Research involving cellular models showed that this compound could reduce oxidative stress markers and apoptosis in neuronal cells, suggesting its potential as a neuroprotective agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicSignificant reduction in pain scores
AntidepressantImprovement in mood-related outcomes
NeuroprotectionReduction of oxidative stress in neuronal cells

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